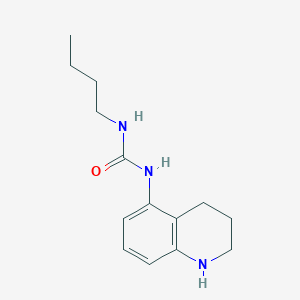
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
Descripción general
Descripción
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is a synthetic compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol. It is primarily used in scientific research to investigate cellular and protein behavior. This article reviews its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 1-butyl-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea
- CAS Number : 1042798-87-7
- Molecular Formula : C14H21N3O
- Molecular Weight : 247.34 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent. The compound's structure suggests it may interact with specific biological targets involved in cellular processes.
Research indicates that this compound may influence neurotransmitter systems and exhibit neuroprotective properties. Its structural similarity to known neuroactive compounds suggests potential interactions with receptors involved in neurological functions .
Pharmacological Effects
Studies have demonstrated several pharmacological effects attributed to this compound:
-
Neuroprotective Effects :
- The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.
- It may modulate pathways associated with neuroinflammation and apoptosis.
- Antidepressant-like Activity :
- Anticancer Potential :
Case Studies
Several case studies have highlighted the biological activity of this compound:
Case Study 1: Neuroprotection in Rodent Models
A study investigated the neuroprotective effects of the compound in rodent models subjected to ischemic injury. Results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups .
Case Study 2: Antidepressant Activity Assessment
In a controlled trial using forced swim tests and tail suspension tests on mice, the compound demonstrated significant reductions in immobility time, suggesting potential antidepressant activity. The mechanism was hypothesized to involve modulation of monoaminergic systems .
Case Study 3: Anticancer Activity on Cell Lines
In vitro studies assessed the effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in certain cancer types .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
1-butyl-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-13-8-4-7-12-11(13)6-5-10-15-12/h4,7-8,15H,2-3,5-6,9-10H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFUMNJIXBEHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC2=C1CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















